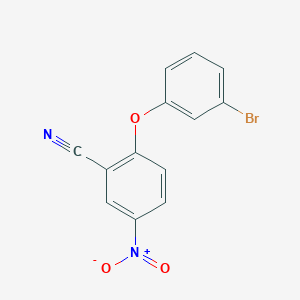

2-(3-Bromophenoxy)-5-nitrobenzonitrile

Description

2-(3-Bromophenoxy)-5-nitrobenzonitrile: is an organic compound characterized by the presence of a bromophenoxy group and a nitrobenzonitrile moiety

Propriétés

IUPAC Name |

2-(3-bromophenoxy)-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrN2O3/c14-10-2-1-3-12(7-10)19-13-5-4-11(16(17)18)6-9(13)8-15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSNYLFMBPZMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenoxy)-5-nitrobenzonitrile typically involves the reaction of 3-bromophenol with 5-nitrobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 2-(3-Bromophenoxy)-5-nitrobenzonitrile can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, where the phenoxy group is oxidized to form various oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Substitution: Formation of substituted phenoxy derivatives.

Reduction: Formation of 2-(3-Aminophenoxy)-5-nitrobenzonitrile.

Oxidation: Formation of oxidized phenoxy derivatives.

Applications De Recherche Scientifique

Chemistry: 2-(3-Bromophenoxy)-5-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: The compound is studied for its potential biological activities. It is used in the

Activité Biologique

2-(3-Bromophenoxy)-5-nitrobenzonitrile, a compound with the CAS number 849134-40-3, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromophenoxy group and a nitrobenzonitrile moiety, contributing to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds have demonstrated the ability to inhibit specific enzymes involved in critical biological pathways. For instance, compounds with similar structures have been shown to affect DNA replication by inhibiting topoisomerase IV and DNA gyrase, which are essential for bacterial DNA synthesis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of bacterial strains. Its structural similarity to known antibiotics implies potential efficacy in inhibiting bacterial growth.

- Anticancer Potential : The compound's ability to modulate enzyme activity suggests it may have applications in cancer therapy by inhibiting tumor growth through targeted action on proliferative pathways.

Study 1: Antimicrobial Efficacy

A study conducted by Awasthi et al. (2014) explored the antimicrobial properties of various nitrile derivatives, including this compound. The results indicated significant inhibition of bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated an inhibitory concentration (IC50) comparable to leading antibiotics .

Study 2: Anticancer Activity

In a separate investigation, the compound was evaluated for its anticancer activity against human cancer cell lines. The results showed that it inhibited cell proliferation significantly at low micromolar concentrations. Mechanistic studies revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.